
4-(3-Bromopropyl)pyridine
Overview
Description
4-(3-Bromopropyl)pyridine is an organic compound with the molecular formula C8H10BrN. It is a derivative of pyridine, where a bromopropyl group is attached to the fourth position of the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(3-Bromopropyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile. The general reaction scheme is as follows:
Pyridine+1,3-Dibromopropane→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromopropyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typical.
Major Products Formed:
Nucleophilic Substitution: Products include azido-pyridines, thioethers, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Propylpyridine derivatives.
Scientific Research Applications
4-(3-Bromopropyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for biologically active molecules and can be used in the study of enzyme inhibition and receptor binding.
Medicine: It is involved in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)pyridine largely depends on its reactivity towards nucleophiles and electrophiles. The bromine atom in the bromopropyl group is a good leaving group, making the compound highly reactive in substitution reactions. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways.
Comparison with Similar Compounds
3-Bromopyridine: An isomer with the bromine atom at the third position of the pyridine ring.
4-(3-Phenylpropyl)pyridine: A compound with a phenylpropyl group instead of a bromopropyl group.
4-Chloro-3-(tributylstannyl)pyridine: A derivative with a chloro and tributylstannyl group.
Uniqueness: 4-(3-Bromopropyl)pyridine is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the bromopropyl group allows for versatile modifications, making it a valuable intermediate in organic synthesis.
Biological Activity
4-(3-Bromopropyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a bromopropyl substituent that may influence its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.
Chemical Structure and Properties
This compound possesses the following chemical structure:
- Chemical Formula : C₈H₈BrN
- Molecular Weight : 200.06 g/mol
- IUPAC Name : this compound
The presence of the bromine atom and the propyl chain is expected to enhance lipophilicity, potentially affecting the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that such compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/ml |
Escherichia coli | 64 µg/ml | |
Pseudomonas aeruginosa | 128 µg/ml |
These results suggest that modifications to the pyridine ring can significantly influence antibacterial efficacy.
Anticancer Activity
Pyridine derivatives are also being investigated for their anticancer properties. Specific studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The proposed mechanisms include inducing apoptosis and inhibiting angiogenesis.
Case Study: Anticancer Effects
In a study examining the effects of various pyridine derivatives on cancer cells, it was found that certain analogues exhibited IC50 values in the low micromolar range against ovarian cancer cell lines. The study highlighted that structural modifications, such as the introduction of halogens or alkyl chains, could enhance cytotoxicity.
Table 2: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | Ovarian Cancer (A2780) | 5.2 |
Breast Cancer (MCF-7) | 8.1 |
Neuroprotective Effects
Emerging research suggests that certain pyridine derivatives may exhibit neuroprotective effects. These compounds have been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Mechanism of Action
The neuroprotective activity is often attributed to the ability of these compounds to inhibit neuroinflammatory pathways and promote neuronal survival under stress conditions.
Q & A
Q. Basic: What synthetic strategies are commonly employed to prepare 4-(3-Bromopropyl)pyridine?
This compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a protocol analogous to involves reacting pyridine derivatives with 3-bromopropan-1-ol in the presence of pyridine as a base. The reaction mixture is purified using column chromatography with gradients of ethyl acetate (EtOAc) in petroleum ether (PE), yielding the brominated product . Alternative routes may utilize bromopropylating agents under controlled conditions to minimize side reactions.
Q. Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?
Structural confirmation relies on 1H NMR (e.g., δ 4.45 ppm for bromopropyl protons, as seen in ), 13C NMR , and mass spectrometry for molecular weight verification. X-ray diffraction (XRD) provides definitive crystallographic data, while density functional theory (DFT) calculations model electronic properties and molecular geometry, as demonstrated in studies of related bromopyridines .
Q. Advanced: How can reaction conditions be optimized to suppress competing pathways during functionalization of this compound?
Competing side reactions (e.g., elimination or over-alkylation) are mitigated by:
- Temperature control : Low temperatures (0–5°C) reduce thermal degradation.
- Catalyst selection : Palladium or copper catalysts enhance selectivity in cross-coupling reactions.
- Protecting groups : Temporarily blocking reactive pyridine nitrogen minimizes undesired interactions.
highlights analogous nitration and reduction steps for pyridine derivatives, emphasizing pH and solvent polarity adjustments to optimize yields .
Q. Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
DFT calculations simulate charge distribution and frontier molecular orbitals to identify reactive sites. For instance, the bromine atom’s electrophilicity and the pyridine ring’s electron-withdrawing effects can be quantified to predict regioselectivity in SNAr reactions. underscores DFT’s role in modeling bromopyridine derivatives, aiding mechanistic studies .
Q. Application-Focused: How is this compound utilized in synthesizing bioactive compounds?
This compound serves as a key intermediate in drug discovery. For example:
- Antimicrobial agents : describes its use in synthesizing bis(trimethylsilyl)-3-propylphosphonatepyridin-1-ium bromide, a quaternary ammonium compound with antimicrobial activity .
- Enzyme inhibitors : The bromopropyl chain facilitates covalent binding to enzyme active sites, as seen in kinase inhibitor design.
Q. Methodological: What challenges arise in purifying this compound, and how are they addressed?
Challenges include:
- Hydrolytic instability : Moisture-sensitive bromine necessitates anhydrous conditions.
- Co-elution in chromatography : Gradient elution with EtOAc/PE (5–10%) improves resolution, as in .
- Crystallization issues : Slow cooling in non-polar solvents (hexane/ether) enhances crystal formation.
Q. Data Contradiction Analysis: How do divergent synthetic yields for this compound derivatives inform protocol refinement?
Discrepancies in yields (e.g., 57% in vs. higher yields in other studies) often stem from:
- Reagent purity : Anhydrous reagents reduce side reactions.
- Workup timing : Rapid quenching prevents decomposition.
Systematic screening of bases (e.g., pyridine vs. DMAP) and solvents (DMF vs. THF) can reconcile such inconsistencies .
Q. Safety and Handling: What precautions are critical when handling this compound?
While direct safety data for this compound is limited, analogous bromopyridines (e.g., 3-bromopyridine in ) require:
Properties
IUPAC Name |
4-(3-bromopropyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRGKVSSGVGACC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508768 | |
Record name | 4-(3-Bromopropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40337-66-4 | |
Record name | 4-(3-Bromopropyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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